

# 5-methoxy-1,3,4-thiadiazol-2(3H)-one theoretical properties

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## Compound of Interest

**Compound Name:** 5-methoxy-1,3,4-thiadiazol-2(3H)-one

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An In-depth Technical Guide to the Theoretical Properties of **5-methoxy-1,3,4-thiadiazol-2(3H)-one**

This guide provides a comprehensive exploration of the theoretical and computational properties of **5-methoxy-1,3,4-thiadiazol-2(3H)-one**. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established experimental data with state-of-the-art computational methodologies to build a robust model of the molecule's behavior. We will delve into its structural, electronic, and spectroscopic properties, explaining not just the 'what' but the 'why' behind the theoretical approaches used to characterize this important heterocyclic scaffold.

## Introduction: The 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry and materials science.<sup>[1]</sup> This five-membered aromatic ring system is known for its stability and diverse biological activities, serving as a bioisostere for pyrimidine and other key structures in bioactive compounds.<sup>[2]</sup> Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.<sup>[2][3]</sup>

**5-methoxy-1,3,4-thiadiazol-2(3H)-one** (PubChem CID: 192940) is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.<sup>[4][5]</sup> Understanding its intrinsic theoretical properties is paramount for predicting its reactivity, intermolecular interactions, and

potential as a pharmacophore. This guide establishes a foundational understanding by first examining its experimentally determined crystal structure and then detailing the computational workflows used to elucidate its electronic and vibrational characteristics.

## Part 1: The Experimental Benchmark: Crystal Structure Analysis

The starting point for any rigorous theoretical investigation is high-quality experimental data. The single-crystal X-ray diffraction structure of **5-methoxy-1,3,4-thiadiazol-2(3H)-one** provides the definitive benchmark for validating computational models.<sup>[4][6]</sup> This data confirms the molecule's fundamental geometry and intermolecular interactions in the solid state.

The crystal structure reveals that the 1,3,4-thiadiazole ring is essentially planar.<sup>[4][6]</sup> In the crystal lattice, molecules are interconnected through N—H $\cdots$ O hydrogen bonds, forming layered structures.<sup>[6]</sup> This planarity and hydrogen bonding capability are critical features that theoretical models must accurately reproduce.

### Diagram: Molecular Structure

Caption: 2D representation of **5-methoxy-1,3,4-thiadiazol-2(3H)-one** with atom numbering.

### Table 1: Selected Experimental Geometric Parameters

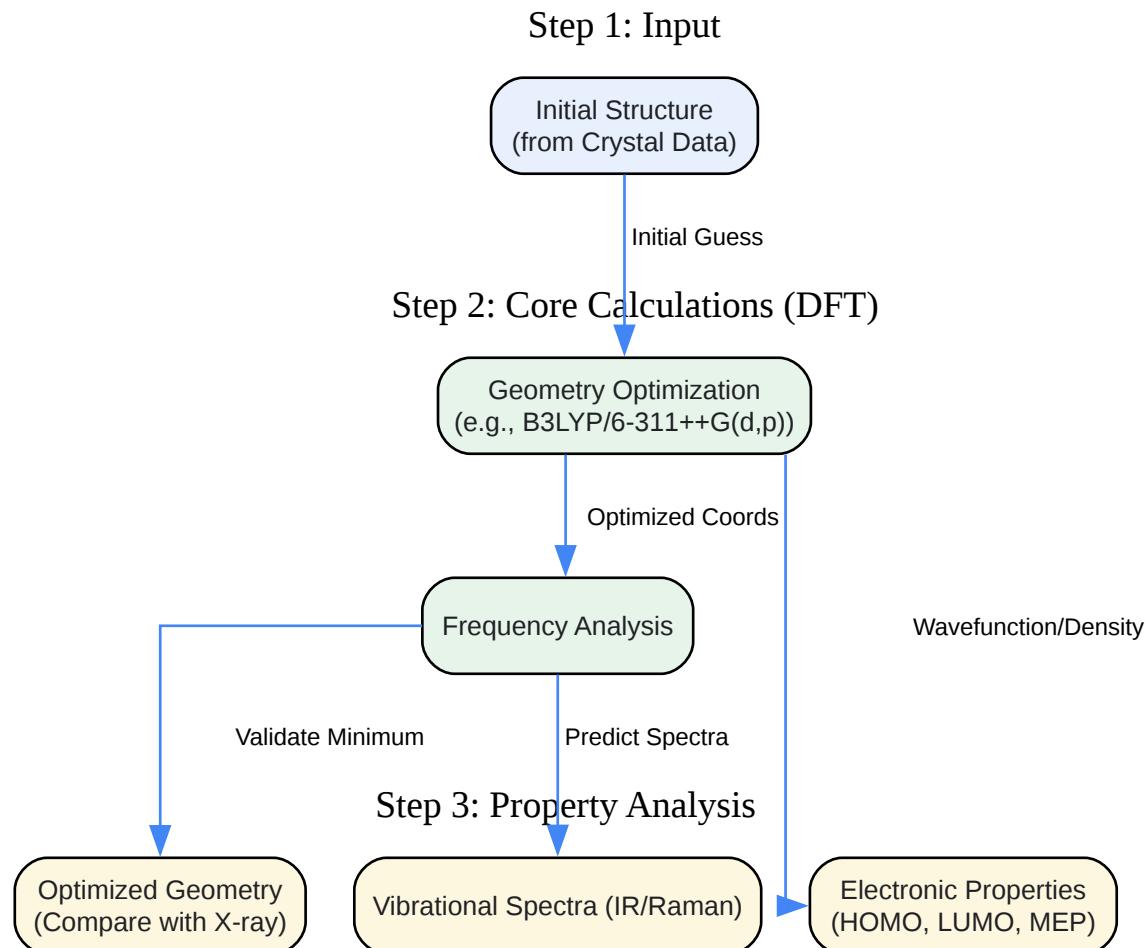
This table summarizes key bond lengths and angles derived from single-crystal X-ray diffraction data. These values serve as the primary validation targets for our theoretical geometry optimization.

Parameter	Bond/Angle	Experimental Value (Å or °) [4][6]
Bond Lengths	S1—C2	1.743
	C2—N3	1.373
	N3—N4	1.400
	N4—C5	1.306
	C5—S1	1.751
	C2=O6	1.209
	C5—O7	1.334
	O7—C8	1.442
Bond Angles	C5—S1—C2	87.6
	S1—C2—N3	115.3
	C2—N3—N4	117.0
	N3—N4—C5	111.7
	N4—C5—S1	108.4

## Part 2: The Computational Workflow: A Methodological Framework

To probe the theoretical properties, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method widely used for studying heterocyclic systems due to its excellent balance of accuracy and computational cost.[7][8] The following workflow represents a standard, self-validating protocol for characterizing a molecule of this type.

## Diagram: Computational Workflow

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Caption: A standard workflow for the theoretical analysis of a molecule using DFT.

## Step-by-Step Computational Protocol

- Geometry Optimization:
  - Objective: To find the molecule's lowest-energy three-dimensional structure. The process computationally adjusts all bond lengths, angles, and dihedrals until a stable equilibrium geometry is reached.
  - Methodology: The coordinates from the X-ray crystal structure are used as the starting point. A common and reliable functional, such as B3LYP, is paired with a comprehensive basis set like 6-311++G(d,p) to accurately model electron distribution.

- Validation: The resulting optimized geometry is compared directly against the experimental data in Table 1. A close match validates the chosen level of theory.
- Frequency Analysis:
  - Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's vibrational spectrum.
  - Methodology: This calculation is performed on the optimized geometry. A true minimum is confirmed by the absence of any imaginary frequencies. The resulting vibrational modes and their intensities can be used to simulate an infrared (IR) spectrum.
  - Trustworthiness: This step is crucial; an imaginary frequency would indicate a transition state, not a stable molecule, invalidating the geometry.
- Electronic Property Calculation:
  - Objective: To understand the molecule's electronic distribution, reactivity, and potential interaction sites.
  - Methodology: Using the validated optimized geometry, a "single-point" energy calculation is performed. From this, key properties are derived, including the energies and shapes of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

## Part 3: Analysis of Theoretical Properties

Based on the computational workflow, we can predict and analyze the core theoretical properties of **5-methoxy-1,3,4-thiadiazol-2(3H)-one**.

### Molecular Geometry & Vibrational Spectra

The DFT-optimized geometry is expected to closely mirror the planar structure observed in the crystal data, confirming the aromaticity of the thiadiazole ring. Theoretical vibrational analysis would yield predicted IR frequencies corresponding to key functional group stretches, such as the N-H bond, the C=O (carbonyl) group, and C-O-C (methoxy) vibrations, allowing for direct comparison with experimental IR spectroscopy.[\[9\]](#)

## Electronic Properties and Chemical Reactivity

The electronic character of the 1,3,4-thiadiazole ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom.<sup>[1]</sup> This has profound implications for its reactivity.

- Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
  - HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is predicted to have significant density on the electron-rich sulfur and nitrogen atoms.
  - LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed across the  $\pi$ -system of the electron-deficient ring.
- The HOMO-LUMO Gap ( $\Delta E$ ): The energy difference between these orbitals is a critical indicator of chemical stability. A larger gap implies higher stability and lower reactivity. For an aromatic system like this, a moderately large gap is anticipated. This parameter is crucial in drug design for predicting metabolic stability.
- Molecular Electrostatic Potential (MEP): The MEP provides a visual map of charge distribution and is an invaluable tool for predicting intermolecular interactions.
  - Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. For **5-methoxy-1,3,4-thiadiazol-2(3H)-one**, the most negative potential is expected around the carbonyl oxygen (O6) and the ring nitrogens, making them primary sites for hydrogen bonding and coordination.
  - Positive Potential (Blue): This region is electron-poor and indicates the site for nucleophilic attack. The most positive potential will be located on the hydrogen atom attached to the N3 nitrogen, confirming its role as a hydrogen bond donor.<sup>[6]</sup>

## Table 2: Predicted Theoretical Electronic Properties

This table outlines the key electronic descriptors that would be obtained from the DFT calculations and their significance.

Property	Description	Predicted Characteristics & Significance
HOMO Energy	Energy of the highest occupied molecular orbital; relates to ionization potential.	Localized on S and N atoms; indicates these are the primary sites for oxidation or reaction with electrophiles.
LUMO Energy	Energy of the lowest unoccupied molecular orbital; relates to electron affinity.	Delocalized over the $\pi$ -system of the ring; indicates the molecule's ability to accept electrons in reduction or nucleophilic reactions.
HOMO-LUMO Gap ( $\Delta E$ )	Energy difference between HOMO and LUMO.	Expected to be moderately high, indicating good kinetic stability. A key parameter for tuning electronic properties in derivatives.
Dipole Moment	A measure of the overall polarity of the molecule.	A significant dipole moment is expected due to the asymmetrical arrangement of heteroatoms, influencing solubility and binding.

## Conclusion

This technical guide outlines a robust, experimentally-grounded framework for understanding the theoretical properties of **5-methoxy-1,3,4-thiadiazol-2(3H)-one**. By benchmarking DFT calculations against high-quality crystal structure data, we can develop a reliable model of its geometry, stability, and reactivity. The predicted electronic properties—notably the localization of frontier orbitals and the distinct regions of the molecular electrostatic potential—provide critical insights for chemists seeking to utilize this scaffold in drug design and materials science. This integrated experimental and theoretical approach provides the foundational knowledge necessary for the rational design of novel 1,3,4-thiadiazole derivatives with tailored properties.

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